6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
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Overview
Description
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is an organic compound that features a pyridine ring substituted with a cyano group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 6-methyl-5-bromopyridine-2-carbonitrile using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be key considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid or alcohol.
Substitution: The cyano group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh₃)₄), and bases such as potassium carbonate or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for the oxidation of the boronate ester.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are boronic acids or alcohols.
Scientific Research Applications
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials, including polymers and electronic materials.
Biological Research: The compound can be used as a probe or ligand in biological studies.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The cyano group on the pyridine ring can also participate in coordination with metal catalysts, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is unique due to the presence of both a cyano group and a boronate ester on the pyridine ring. This combination of functional groups provides versatility in synthetic applications, allowing for a wide range of chemical transformations and the formation of complex molecules.
Properties
Molecular Formula |
C13H17BN2O2 |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H17BN2O2/c1-9-11(7-6-10(8-15)16-9)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI Key |
NDMSIJAPUMHFOT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)C |
Origin of Product |
United States |
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